1-O-tert-butyl 2-O-methyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-tert-butyl 2-O-methyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, followed by the introduction of tert-butyl and methyl groups at specific positions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl positions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
- 1-O-tert-butyl 2-O-methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpyrrolidine-1,2-dicarboxylate
Uniqueness
Compared to similar compounds, 1-O-tert-butyl 2-O-methyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-6-7-13(9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |
InChI Key |
WONWFUGZCJWLGL-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CCN([C@@H]1C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(C1C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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